センキュノライドH

説明

Benzofuran derivatives, including tetrahydrobenzofurans, are prominent in various biologically active natural and synthetic compounds, including drugs. They exhibit a wide range of chemical and physical properties, making them significant in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzofuran and tetrahydrobenzofuran derivatives often involves catalyzed reactions, including Lewis acid-catalyzed processes, from acrolein dimer and 1,3-dicarbonyl compounds, showcasing a method to synthesize complex molecules such as benzbromarone and amiodarone (Huang et al., 2019). Another approach includes gold(III)-catalyzed tandem reactions for the selective synthesis of 3-carbonylated benzofuran derivatives (Liu et al., 2010).

Molecular Structure Analysis

Molecular structure determinations, often through X-ray crystallography, reveal detailed insights into the geometric configuration and stereochemistry of benzofuran derivatives. These analyses are crucial for understanding the compound's reactivity and biological interactions.

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, including cycloadditions, isomerizations, and reactions under reductive conditions, leading to a wide range of products with diverse structural features and potential applications (Deng & Meng, 2020).

科学的研究の応用

循環器系への健康効果

センキュノライドHは、心脳血管薬の潜在的な候補として特定されています。その薬理作用には、心血管疾患の予防に不可欠な抗血栓作用と抗血小板作用が含まれます 。血流に影響を与え、血栓形成を阻止する能力により、this compoundは、さらなる循環器系研究のための貴重な対象となります。

神経保護

研究によると、this compoundは、脳虚血性脳卒中に対する神経保護効果を示します 。this compoundは、転写とタンパク質ホスファターゼ結合の調節など、複数の生物学的経路を通じて作用し、これは神経の生存と脳卒中後の回復に不可欠です。

鎮痛作用

This compoundは、その鎮痛作用で知られています。This compoundは、痛みを軽減するために使用でき、これは、頭痛や片頭痛の治療におけるその源植物である川芎の伝統的な用途と一致しています 。

抗炎症作用

This compoundは、抗炎症作用も示しており、これはさまざまな炎症性疾患の治療に役立ちます。体の炎症反応を調節することにより、this compoundは慢性炎症性疾患の治療に役立つ可能性があります 。

抗酸化作用

This compoundは、抗酸化作用と関連付けられており、これは細胞を酸化ストレスと損傷から保護するために不可欠です。この特性は、特にフリーラジカルによって引き起こされる疾患の予防において重要です 。

腫瘍学

This compoundに抗腫瘍作用があることを示唆する証拠があります。This compoundの役割は、特に腫瘍の増殖と増殖を抑制する方法におけるがん研究で注目を集めています 。

薬物動態と薬物開発

This compoundの薬物動態パラメータは、腎臓、肝臓、肺などの臓器に急速に吸収され、広く分布することを示しています。これは、代謝経路や薬物らしさに関する研究が行われているため、薬物開発の有望な候補となります 。

伝統医学の近代化

This compoundは、伝統的な漢方薬の主要な生物活性成分です。This compoundの効果とメカニズムに関する現代の研究は、伝統的な治療法を近代化し、現代の医療慣行でよりアクセスしやすく、受け入れられるものにすることができます 。

作用機序

Target of Action

Senkyunolide H has been reported to interact with several targets. It has been found to be effective in preventing cerebral ischemic stroke . The compound’s primary targets include proteins involved in the regulation of transcription from RNA polymerase II promoter, epidermal growth factor receptor signaling pathway, phosphatidylinositol-mediated signaling, and nitric oxide synthase regulator activity .

Mode of Action

Senkyunolide H interacts with its targets to bring about changes at the molecular level. It has been shown to have a role in treating cerebral ischemic stroke via regulating some biological processes . It also protects PC12 cells from oxygen glucose deprivation/reperfusion (OGD/R)-induced injury via the cAMP-PI3K/AKT signaling pathway .

Biochemical Pathways

Senkyunolide H affects several biochemical pathways. The Kyoto Encyclopedia of Genes and Genomes analysis showed that the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway was significantly enriched . It also seems to be related to the coagulation cascade .

Result of Action

The action of Senkyunolide H results in several molecular and cellular effects. It has been reported to significantly decrease the neurological scores, infarct volume, and neuronal death in the middle cerebral artery occlusion mice . It also protects PC12 cells from OGD/R-induced cell death .

Action Environment

The action of Senkyunolide H can be influenced by environmental factors. For instance, it has been found to be relatively stable to heat, acid, and oxygen . .

特性

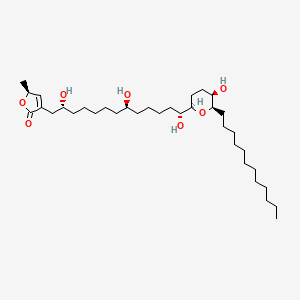

IUPAC Name |

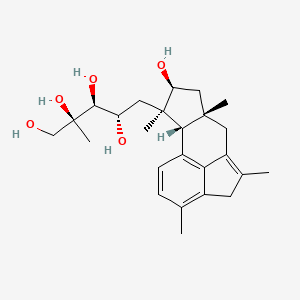

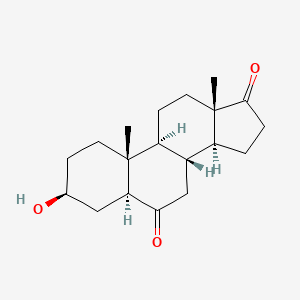

(3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNGMIQSXNGHOA-OBEBJBLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@@H]([C@@H](CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94596-27-7 | |

| Record name | Senkyunolide H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SENKYUNOLIDE H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56W6M8HQ2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary pharmacological activities attributed to Senkyunolide H?

A1: Senkyunolide H exhibits various pharmacological effects, including:

- Anti-platelet aggregation: Studies show Senkyunolide H can inhibit ADP-induced platelet aggregation, potentially contributing to its cardiovascular benefits. []

- Neuroprotective effects: Research suggests Senkyunolide H may offer neuroprotection through mechanisms like regulating autophagy in neuronal cells via the P13K/AKT/mTOR signaling pathway. []

- Anti-inflammatory activity: Senkyunolide H has demonstrated the ability to attenuate lipopolysaccharide-mediated neuroinflammation in BV2 microglia cells. []

- Antiproliferative effects: In vitro studies suggest Senkyunolide H can inhibit the proliferation of smooth muscle cells, highlighting its potential in addressing atherosclerosis. [, ]

Q2: How does Senkyunolide H interact with its targets to exert its effects?

A2: While the exact mechanisms are still under investigation, research suggests:

- ERK and NF-κB pathway regulation: Senkyunolide H appears to modulate these pathways, contributing to its anti-inflammatory and neuroprotective effects. []

- P13K/AKT/mTOR pathway modulation: This pathway is implicated in Senkyunolide H's influence on neuronal cell autophagy, potentially impacting its neuroprotective properties. []

Q3: Are there any in vivo studies supporting the therapeutic potential of Senkyunolide H?

A3: Yes, animal studies have shown that:

- Cerebral Ischemia: Senkyunolide H loaded nanoparticles effectively reduced brain tissue water content and neuronal apoptosis in a rat model of cerebral ischemia. []

- Migraine: Research using a rat model of migraine suggests Senkyunolide H crosses the blood-brain barrier and might contribute to the therapeutic effects of Dachuanxiong Decoction. []

Q4: Is there evidence of Senkyunolide H inducing resistance or cross-resistance?

A4: The available research does not provide specific information about Senkyunolide H inducing resistance or cross-resistance. Further investigation is needed to explore this aspect.

Q5: What is the molecular formula and weight of Senkyunolide H?

A5:

Q6: What are the key structural features of Senkyunolide H?

A6: Senkyunolide H is a phthalide derivative characterized by:

- Two hydroxyl groups at the 6- and 7-positions on the tetrahydrofuran ring, with a (Z)-configuration for the double bond in the butylidene side chain and specific stereochemistry at carbons 6 and 7. [, , , , ]

Q7: How does the structure of Senkyunolide H relate to its activity?

A7: Structure-activity relationship (SAR) studies indicate that:

- The (Z)-configuration of the double bond in the butylidene side chain is crucial for its antiproliferative activity. []

- The presence of the two hydroxyl groups at the 6 and 7 positions contributes significantly to its anti-competent effect on smooth muscle cell proliferation. []

Q8: What are the common analytical techniques used to characterize and quantify Senkyunolide H?

A8: Several analytical methods are employed, including:

- High-Performance Liquid Chromatography (HPLC): Frequently coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) for identification and quantification. [, , , , , , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze volatile components, including Senkyunolide H, in essential oil extracts. []

- Ultra-High Performance Liquid Chromatography (UHPLC): Coupled with MS/MS for sensitive and rapid analysis in complex matrices like herbal extracts. [, ]

- Nuclear Magnetic Resonance (NMR): Used for structural elucidation and confirmation. [, , ]

Q9: What are the common methods for extracting Senkyunolide H from Ligusticum chuanxiong?

A9: Various extraction techniques are utilized, including:

- Traditional solvent extraction: Often involves ethanol or methanol. [, , ]

- Microwave-assisted extraction (MAE): Employs microwave energy to accelerate extraction, potentially with ionic liquids as solvents. [, , , ]

- Supercritical fluid extraction (SFE): Utilizes supercritical CO2, offering a greener alternative. [, ]

- High-pressure ultrasonic-assisted extraction: Employs high pressure and ultrasound to enhance extraction efficiency. []

Q10: How stable is Senkyunolide H under various storage conditions?

A: * Susceptibility to degradation: Senkyunolide H can degrade under natural conditions, especially with exposure to light and heat. [, ]* Changes during storage: Studies show significant changes in Senkyunolide H levels in Chuanxiong Rhizoma during storage, impacting its quality and therapeutic potential. []* Recommended storage: Storing Chuanxiong Rhizoma in a cool, dark, and dry environment is recommended to minimize degradation. []

Q11: Have there been any studies on formulating Senkyunolide H to improve its stability or bioavailability?

A: While specific formulation strategies for Senkyunolide H are not extensively discussed in the provided research, one study explored its encapsulation in lipid nanoparticles to improve its delivery to the brain for treating cerebral ischemia. [] Further research is needed to explore diverse formulation approaches for enhanced stability and bioavailability.

Q12: What is known about the metabolism of Senkyunolide H?

A:

- Hepatic Metabolism: In vitro studies using rat and human hepatocytes identified ten metabolites of Senkyunolide H, primarily generated through hydroxylation, hydration, glucuronidation, and GSH conjugation. []

- In vivo metabolites: Following oral administration of Chuanxiong Rhizoma extract to rats, Senkyunolide I and Senkyunolide H were detected in plasma and liver. []

Q13: Are there significant differences in Senkyunolide H pharmacokinetics between normal and diseased states?

A: Research using a rat model of migraine showed that the absorption of Senkyunolide H was significantly increased in migrainous rats compared to normal rats after oral administration of Chuanxiong Rhizoma extract. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

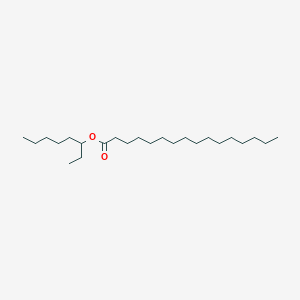

![(1R,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1251208.png)

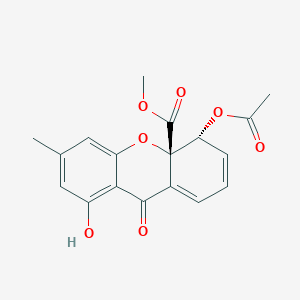

![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B1251211.png)

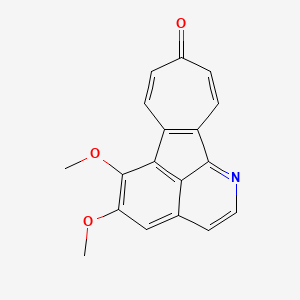

![(E)-N-[(2S)-1-hydroxy-3-[(R)-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1251217.png)